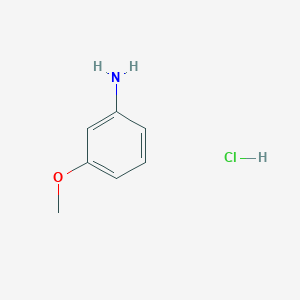

Methyl 3-hydroxy-5-methoxybenzoate

概要

説明

Methyl 3-hydroxy-5-methoxybenzoate is a chemical compound with the molecular formula C9H10O4 . It has a molecular weight of 182.18 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of Methyl 3-hydroxy-5-methoxybenzoate involves several steps. One method starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . Another method involves esterification and mono-O-methylation of two dihydroxybenzoic acids .Molecular Structure Analysis

The InChI code for Methyl 3-hydroxy-5-methoxybenzoate is 1S/C9H10O4/c1-12-8-4-6 (9 (11)13-2)3-7 (10)5-8/h3-5,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving Methyl 3-hydroxy-5-methoxybenzoate are not mentioned in the search results, the compound is used as a starting reagent in the synthesis of other compounds .Physical And Chemical Properties Analysis

Methyl 3-hydroxy-5-methoxybenzoate is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 . The compound has a boiling point of 328.3±22.0 °C at 760 mmHg .科学的研究の応用

Antitumor and Antimicrobial Activities

Methyl 3-hydroxy-5-methoxybenzoate, as part of the compound family methylated benzoates, has been studied for various applications. For instance, some derivatives, like those isolated from the marine endophytic fungus Nigrospora sp., have shown moderate antitumor and antimicrobial activities. These findings suggest potential medicinal applications in treating or managing certain diseases (Xia et al., 2011).

Antioxidant Properties

Another notable area is the antioxidant properties. Certain phenyl ether derivatives related to methyl 3-hydroxy-5-methoxybenzoate, isolated from Aspergillus carneus, have shown significant antioxidant activity. This implies potential use in preventing oxidative stress-related damage in biological systems (Lan-lan Xu et al., 2017).

Industrial Applications

In industrial contexts, certain benzoic acid derivatives, which include methyl 3-hydroxy-5-methoxybenzoate, have been explored for their role in generating and quenching singlet molecular oxygen. This aspect is particularly relevant in the photostabilization of materials, indicating its potential use in enhancing the durability and lifespan of various products (Soltermann et al., 1995).

Molluscicidal and Antibacterial Activities

Furthermore, some prenylated benzoic acid derivatives, which include structural relatives of methyl 3-hydroxy-5-methoxybenzoate, have been identified with molluscicidal and antibacterial activities. This opens up possibilities for agricultural and environmental applications, such as pest control and managing bacterial infections (Orjala et al., 1993).

Bioconversion and Metabolic Studies

In the context of microbial metabolism, studies involving compounds like methyl 3-hydroxy-5-methoxybenzoate provide insights into the bioconversion mechanisms of methoxylated benzoic acids. This research is fundamental for understanding microbial interactions with environmental pollutants and can lead to bioremediation strategies (Deweerd et al., 1988).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding dust formation, and ensuring adequate ventilation .

特性

IUPAC Name |

methyl 3-hydroxy-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWFENBPJIWZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552953 | |

| Record name | Methyl 3-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxy-5-methoxybenzoate | |

CAS RN |

19520-74-2 | |

| Record name | Methyl 3-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Methyl 3-hydroxy-5-methoxybenzoate in the synthesis of hericerin?

A1: Methyl 3-hydroxy-5-methoxybenzoate serves as a crucial starting material in the total synthesis of hericerin. [] The researchers utilized this compound as a key building block to construct the complex molecular structure of hericerin, a bioactive compound found in the edible mushroom Hericium erinaceum. This highlights the importance of Methyl 3-hydroxy-5-methoxybenzoate in organic synthesis and its potential in accessing natural products with medicinal properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1589983.png)

![Methyl 2-[4-(chloromethyl)phenyl]acetate](/img/structure/B1589986.png)

![3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1589987.png)